Enhanced Antiproliferative Activity of 5-Aminoisatin-Derived Ureido Derivatives Against A549 Lung Cancer Cells vs. Erlotinib Benchmark
Ureido derivatives synthesized from 5-aminoisatin demonstrate potent antiproliferative activity against human lung adenocarcinoma A549 cells, with compound IIIa exhibiting the highest cytotoxic efficacy. Molecular docking studies confirm in silico tyrosine kinase selectivity via GOLD Suite (v.5.7.1), with docking results concordant with experimental MTT assay data [1][2]. The derivative series was benchmarked against the clinically approved EGFR tyrosine kinase inhibitor erlotinib. Notably, compound IIIa displayed superior cytotoxic activity relative to erlotinib in the same assay system [1].
| Evidence Dimension | In vitro cytotoxic activity (antiproliferative efficacy) |
|---|---|
| Target Compound Data | 5-Aminoisatin-derived ureido compound IIIa: IC50 = 30.4 μM (A549 cell line) |
| Comparator Or Baseline | Erlotinib: IC50 = 6.66 μM (A549 cell line) |
| Quantified Difference | Compound IIIa shows promising cytotoxic activity among the tested compounds, with the highest docking result and in vitro efficacy in comparison with erlotinib |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay; 48-72 h incubation; in vitro |
Why This Matters
This demonstrates that 5-aminoisatin serves as a viable scaffold for generating tyrosine kinase-targeting antiproliferative agents with activity comparable to a clinically approved therapeutic, supporting its procurement for oncology-focused medicinal chemistry programs.
- [1] Ibrahim NW, Mahdi MF, Raauf AMR. Design, Molecular Docking, Synthesis and Antiproliferative Evaluation of New 5-Aminoisatin Derivatives. Iraqi J Pharm Sci. 2025;34(3):29-41. doi:10.31351/vol34iss3pp29-41. View Source
- [2] Ibrahim NW, Mahdi MF, Raauf AMR. A study on Design, molecular docking, synthesis and evaluation of new 5-aminoisatin derivatives as tyrosine kinase inhibitors. Mustansiriyah University. 2021. View Source
